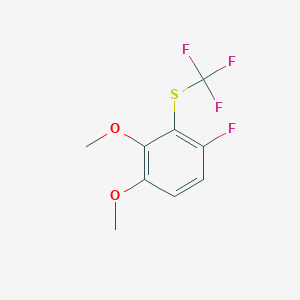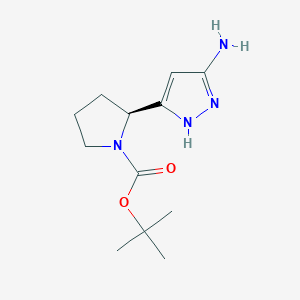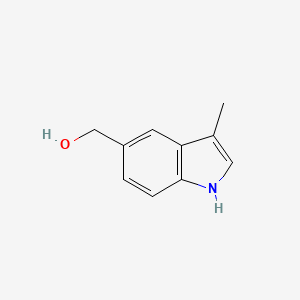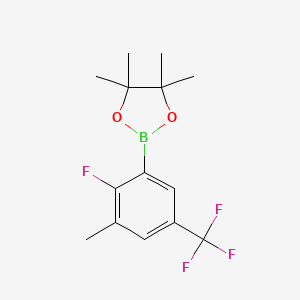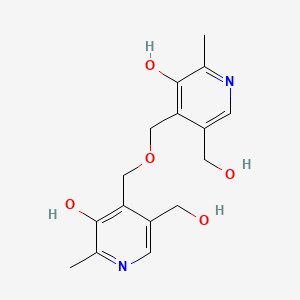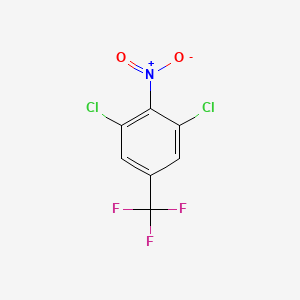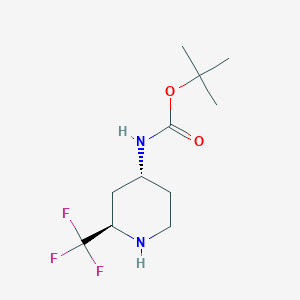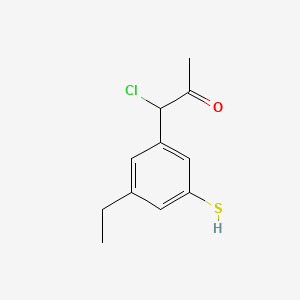![molecular formula C37H32BNO2 B14038031 10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which includes an acridine and fluorene moiety, along with a phenyl group and a dioxaborolane ring. The presence of the boron-containing dioxaborolane ring makes it particularly useful in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] typically involves multiple steps. One common method includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound by reacting acridine with fluorene under specific conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Formation of the Dioxaborolane Ring: The final step involves the introduction of the dioxaborolane ring. This is typically achieved by reacting the phenyl group with a boron-containing reagent such as pinacolborane under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
科学的研究の応用
10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a catalyst in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
作用機序
The mechanism of action of 10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form stable complexes with various substrates, facilitating catalytic reactions. Additionally, the spiro structure allows for unique interactions with biological molecules, potentially influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the spiro acridine-fluorene moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of the spiro structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of the spiro structure.
Uniqueness
The uniqueness of 10-phenyl-3’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9’-fluorene] lies in its spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions in both chemical and biological systems, making it a valuable compound for various applications.
特性
分子式 |
C37H32BNO2 |
|---|---|
分子量 |
533.5 g/mol |
IUPAC名 |
10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C37H32BNO2/c1-35(2)36(3,4)41-38(40-35)25-22-23-30-28(24-25)27-16-8-9-17-29(27)37(30)31-18-10-12-20-33(31)39(26-14-6-5-7-15-26)34-21-13-11-19-32(34)37/h5-24H,1-4H3 |
InChIキー |
ZLKDKUSSDMVHEG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C53)C6=CC=CC=C6N(C7=CC=CC=C47)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037951.png)
